molecular formula C21H21FN2O4 B2584663 2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide CAS No. 1040657-97-3

2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide

Cat. No. B2584663
CAS RN: 1040657-97-3
M. Wt: 384.407
InChI Key: CUFHUCDMVDOQKU-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide, commonly known as compound X, is a synthetic compound with potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

A related compound, 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, was synthesized using 3-fluoro-4-cyanophenol as the primary compound. These novel compounds were characterized by elemental analysis, IR, and 1H NMR, highlighting the importance of structural analysis in developing new chemical entities with potential applications in various scientific research areas (Yang Man-li, 2008).

Antimicrobial Applications

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antimicrobial properties against various pathogenic microorganisms. Some compounds exhibited promising antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (B. Debnath & S. Ganguly, 2015).

Drug Design and Synthesis

An indole acetamide derivative, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, was synthesized and characterized, with anti-inflammatory activity confirmed by in silico modeling. This study underscores the compound's potential as a lead in the design of new anti-inflammatory drugs, demonstrating the role of acetamide derivatives in medicinal chemistry research (F. H. Al-Ostoot et al., 2020).

Antiplasmodial Properties

N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were synthesized and evaluated for their in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Preliminary results revealed that specific compound combinations exhibited biological activity, highlighting the potential of acetamide derivatives in antimalarial drug development (M. Mphahlele et al., 2017).

Chemoselective Acetylation

Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was explored using Novozym 435 as a catalyst. This process optimization study contributes to the understanding of efficient and selective acetylation methods in synthetic organic chemistry (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-15-4-7-17(8-5-15)28-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-27-19/h3-8,12,19H,1-2,9-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFHUCDMVDOQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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